molecular formula C21H18N4O5S B14996135 7-(furan-2-yl)-5-((2-(4-methoxyphenyl)-2-oxoethyl)thio)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione

7-(furan-2-yl)-5-((2-(4-methoxyphenyl)-2-oxoethyl)thio)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B14996135
M. Wt: 438.5 g/mol
InChI Key: VDZKWTRDWYRDSF-UHFFFAOYSA-N
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Description

7-(FURAN-2-YL)-5-{[2-(4-METHOXYPHENYL)-2-OXOETHYL]SULFANYL}-1,3-DIMETHYL-1H,2H,3H,4H-[1,3]DIAZINO[4,5-D]PYRIMIDINE-2,4-DIONE is a complex organic compound that features a furan ring, a methoxyphenyl group, and a diazino-pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(FURAN-2-YL)-5-{[2-(4-METHOXYPHENYL)-2-OXOETHYL]SULFANYL}-1,3-DIMETHYL-1H,2H,3H,4H-[1,3]DIAZINO[4,5-D]PYRIMIDINE-2,4-DIONE typically involves multi-step organic reactions. The process begins with the preparation of the furan ring and the methoxyphenyl group, followed by their integration into the diazino-pyrimidine core through a series of condensation and substitution reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and efficiency. Techniques such as continuous flow chemistry and automated synthesis can be employed to produce large quantities while maintaining quality control.

Chemical Reactions Analysis

Types of Reactions

7-(FURAN-2-YL)-5-{[2-(4-METHOXYPHENYL)-2-OXOETHYL]SULFANYL}-1,3-DIMETHYL-1H,2H,3H,4H-[1,3]DIAZINO[4,5-D]PYRIMIDINE-2,4-DIONE undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The methoxyphenyl group can be reduced to form phenolic derivatives.

    Substitution: The diazino-pyrimidine core can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving desired outcomes.

Major Products

Scientific Research Applications

7-(FURAN-2-YL)-5-{[2-(4-METHOXYPHENYL)-2-OXOETHYL]SULFANYL}-1,3-DIMETHYL-1H,2H,3H,4H-[1,3]DIAZINO[4,5-D]PYRIMIDINE-2,4-DIONE has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 7-(FURAN-2-YL)-5-{[2-(4-METHOXYPHENYL)-2-OXOETHYL]SULFANYL}-1,3-DIMETHYL-1H,2H,3H,4H-[1,3]DIAZINO[4,5-D]PYRIMIDINE-2,4-DIONE involves its interaction with molecular targets such as enzymes and receptors. The compound may inhibit or activate specific pathways, leading to its observed biological effects. Detailed studies on its binding affinity and molecular interactions are essential to understand its full potential.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 7-(FURAN-2-YL)-5-{[2-(4-METHOXYPHENYL)-2-OXOETHYL]SULFANYL}-1,3-DIMETHYL-1H,2H,3H,4H-[1,3]DIAZINO[4,5-D]PYRIMIDINE-2,4-DIONE stands out due to its unique structural features and diverse functional groups, which contribute to its wide range of applications and potential biological activities.

Properties

Molecular Formula

C21H18N4O5S

Molecular Weight

438.5 g/mol

IUPAC Name

7-(furan-2-yl)-5-[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4-dione

InChI

InChI=1S/C21H18N4O5S/c1-24-18-16(20(27)25(2)21(24)28)19(23-17(22-18)15-5-4-10-30-15)31-11-14(26)12-6-8-13(29-3)9-7-12/h4-10H,11H2,1-3H3

InChI Key

VDZKWTRDWYRDSF-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=NC(=N2)C3=CC=CO3)SCC(=O)C4=CC=C(C=C4)OC)C(=O)N(C1=O)C

Origin of Product

United States

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